N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4OS3/c23-15(17-20-11-6-2-4-8-14(11)26-17)22-18-21-12(9-24-18)16-19-10-5-1-3-7-13(10)25-16/h1-9H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXLKPDIOPYUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with thioamide derivatives under acidic conditions. The reaction is often carried out in solvents like dimethylformamide (DMF) or ethanol, with catalysts such as piperidine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of microwave irradiation to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
Medicinal Chemistry
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds similar to this compound can inhibit the growth of HepG2 and MCF-7 cancer cells .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its mechanism involves the inhibition of bacterial cell wall synthesis and interference with fungal growth pathways .
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes suggests potential applications in treating inflammatory diseases .
Biological Applications
Research into the biological activities of this compound has revealed several promising areas:
- Antidiabetic Effects : Studies have indicated that benzothiazole derivatives can mimic the effects of hypoglycemic drugs like glibenclamide in animal models .
- Anthelmintic Activity : Some derivatives have shown significant effectiveness against helminth infections comparable to standard treatments like albendazole .
Materials Science
In addition to its biological applications, this compound is being explored for its potential use in developing new materials:
- Polymers and Coatings : The compound's unique chemical properties make it suitable for incorporation into polymers that require specific functionalities or enhanced durability.
Case Study 1: Anticancer Activity
A study conducted by Eman A. Abd El-Meguid et al. synthesized new benzothiazole derivatives and tested their anticancer activity against various cell lines. Results indicated that certain derivatives exhibited potent cytotoxicity against HepG2 and MCF-7 cells, highlighting the therapeutic potential of benzothiazole-based compounds in oncology .
Case Study 2: Antimicrobial Properties
Research published in the Advances in Basic and Applied Sciences journal demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. The study emphasized the compound's potential as a lead structure for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
2-Mercaptobenzothiazole: Commonly used in the rubber industry as a vulcanization accelerator.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide stands out due to its multi-functional nature, combining the properties of benzothiazole and thiazole rings. This unique structure enhances its potential in medicinal chemistry and materials science, making it a valuable compound for further research and development .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structural features, which include benzothiazole and thiazole moieties. These structural elements are known to influence biological activity significantly. The synthesis typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity.
Synthetic Route:
- Starting Materials: Substituted 2-amino benzothiazoles and isocyanates.
- Reaction Conditions: Use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA).
- Yield: Generally ranges from 40% to 60% depending on the specific reaction conditions employed.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Antibacterial Activity: The compound inhibits bacterial cell wall synthesis, making it effective against a range of Gram-positive and Gram-negative bacteria.
- Antifungal Properties: It has demonstrated efficacy against several fungal species by disrupting cellular processes.
- Anti-inflammatory Effects: The compound inhibits cyclooxygenase enzymes, reducing inflammation in various models.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of this compound. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 10.7–21.4 μmol/mL | 21.4–40.2 μmol/mL |
| Escherichia coli | 15.0–30.0 μmol/mL | 30.0–60.0 μmol/mL |
| Candida albicans | 12.5–25.0 μmol/mL | 25.0–50.0 μmol/mL |
These findings indicate that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Antiproliferative Activity
Research has also focused on the antiproliferative effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.93 | Moderate Inhibition |
| SK-Hep-1 (Liver Cancer) | 6.00 | Significant Antiproliferative |
| NUGC-3 (Gastric Cancer) | 5.89 | Moderate Inhibition |
The compound's ability to inhibit cancer cell proliferation suggests potential applications in cancer therapy .
Case Studies
Several case studies highlight the compound's effectiveness in biological applications:
-
Case Study on Antimicrobial Efficacy:
A study conducted on a range of pathogenic bacteria demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains. -
Case Study on Anti-inflammatory Activity:
In an animal model of arthritis, the compound reduced inflammation markers significantly compared to controls, indicating its potential as an anti-inflammatory agent.
Q & A
Basic: What are the common synthetic routes for synthesizing this compound and its analogs?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzothiazole and thiazole precursors. Key steps include:
- Condensation reactions : For example, coupling 1,3-benzothiazole-2-carboxamide derivatives with substituted thiazole intermediates under reflux conditions in polar aprotic solvents like DMF or DMSO. Catalysts such as POCl₃ or pyridine are often used to activate carbonyl groups .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed to introduce triazole linkages, enhancing structural diversity .
- Purification : Products are isolated via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallized from methanol or acetonitrile .
Basic: Which spectroscopic methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
- IR spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon backbone. Multiplicity patterns distinguish thiazole and benzothiazole moieties .
- Mass spectrometry (FABMS/ESI-MS) : Validates molecular ion peaks (e.g., m/z 466 for a chloro-substituted analog) .
- Elemental analysis : Discrepancies ≤0.4% between calculated and observed C/H/N/S values confirm purity .
Advanced: How can computational methods like molecular docking guide experimental design for predicting bioactivity?
Methodological Answer:
- Docking simulations : Tools like AutoDock Vina model ligand-receptor interactions. For example, benzothiazole-thiazole hybrids may bind to enzyme active sites (e.g., PFOR in anaerobic organisms) via hydrogen bonds (N–H⋯N) and π-π stacking .
- MD simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP <5 for optimal permeability) .
These methods prioritize compounds for synthesis and in vitro testing, reducing trial-and-error approaches .
Advanced: What strategies resolve discrepancies between calculated and observed elemental analysis data?
Methodological Answer:
Discrepancies may arise from incomplete purification or hygroscopicity. Mitigation strategies include:
- Repetitive recrystallization : Using mixed solvents (e.g., DMSO/water) to remove residual salts or unreacted precursors .
- Thermogravimetric analysis (TGA) : Detects moisture content or solvent traces that skew elemental ratios .
- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., ±0.001 Da) to rule out isotopic interference .
Advanced: How do substituent variations on the thiazole ring influence physicochemical properties and bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., –NO₂, –Cl) : Enhance metabolic stability but reduce solubility. For example, 4-nitrophenyl substituents increase logP by 0.5 units compared to methyl groups .
- Hydrogen-bond donors (e.g., –OH) : Improve binding affinity to targets like α-glucosidase (IC₅₀ reduction from 12 µM to 8 µM with a phenolic –OH group) .
- Steric effects : Bulky substituents (e.g., 4-bromophenyl) may hinder enzyme access, reducing activity by 30–50% .
Structure-activity relationship (SAR) studies via systematic substitution (e.g., halogen scanning) optimize potency and selectivity .
Advanced: What are best practices for optimizing reaction conditions in multi-step syntheses?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst ratio). For example, POCl₃ concentration >3 mol% increases yields by 15% in amide couplings .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, minimizing side products .
- Green chemistry principles : Replace toxic solvents (DMF) with Cyrene™ or 2-MeTHF, improving E-factors by 20% .
- Scale-up considerations : Adjust mixing rates (e.g., >500 rpm for heterogeneous reactions) to maintain reproducibility at larger scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
